molecular formula C7H8N2O2 B2528225 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1797409-45-0

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2528225
CAS No.: 1797409-45-0
M. Wt: 152.153
InChI Key: HMTFPSSCTSJJNX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines.

Preparation Methods

The synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyclopropylamine with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds such as:

Properties

IUPAC Name

1-cyclopropylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTFPSSCTSJJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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